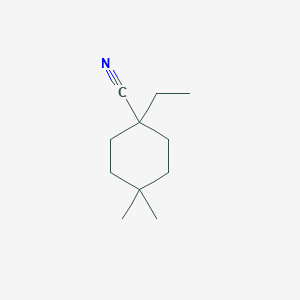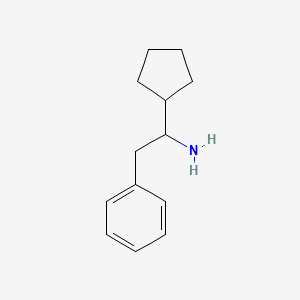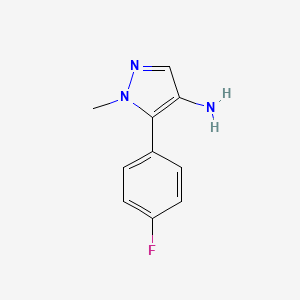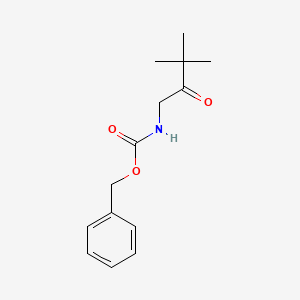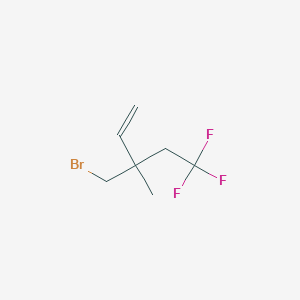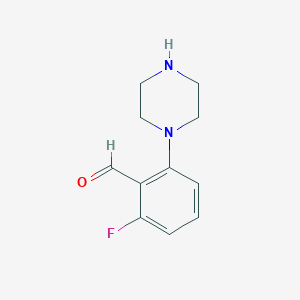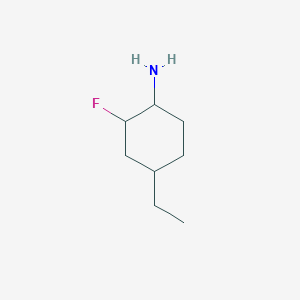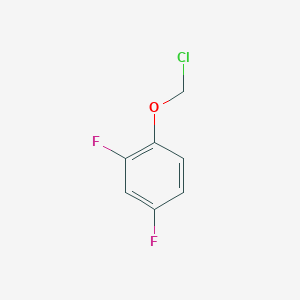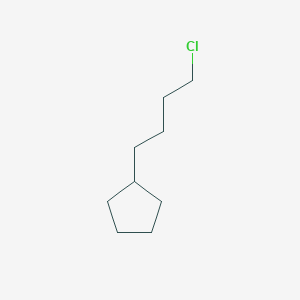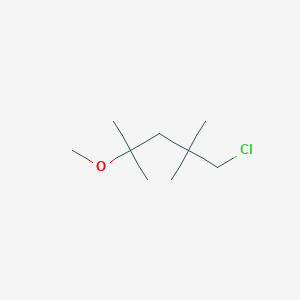
1-Chloro-4-methoxy-2,2,4-trimethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Chloro-4-methoxy-2,2,4-trimethylpentane can be achieved through several routes. One common method involves the chlorination of 2,2,4-trimethylpentane, followed by methoxylation. The reaction conditions typically include the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a catalyst. The methoxylation step can be carried out using methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3).
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
1-Chloro-4-methoxy-2,2,4-trimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, leading to the formation of alcohols or amines.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-4-methoxy-2,2,4-trimethylpentane has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the interaction of chloro and methoxy groups with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: Research into the potential pharmacological properties of the compound is ongoing. It may have applications in the development of new drugs or therapeutic agents.
Industry: The compound can be used as a solvent or reagent in various industrial processes. Its chemical properties make it suitable for use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Chloro-4-methoxy-2,2,4-trimethylpentane exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chloro group is replaced by a nucleophile, leading to the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s reactivity and behavior.
Comparaison Avec Des Composés Similaires
1-Chloro-4-methoxy-2,2,4-trimethylpentane can be compared with other similar compounds, such as:
2,2,4-Trimethylpentane (Isooctane): The parent compound without the chloro and methoxy groups. It is commonly used as a reference fuel in octane rating.
1-Chloro-2,2,4-trimethylpentane: A similar compound with only the chloro group. It has different reactivity and applications compared to the methoxy derivative.
4-Methoxy-2,2,4-trimethylpentane: A compound with only the methoxy group. It exhibits different chemical properties and reactivity compared to the chloro derivative.
Propriétés
Formule moléculaire |
C9H19ClO |
|---|---|
Poids moléculaire |
178.70 g/mol |
Nom IUPAC |
1-chloro-4-methoxy-2,2,4-trimethylpentane |
InChI |
InChI=1S/C9H19ClO/c1-8(2,7-10)6-9(3,4)11-5/h6-7H2,1-5H3 |
Clé InChI |
KJSJOMJFTAURSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(C)(C)OC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13162371.png)
